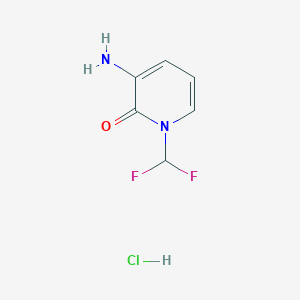

3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride

説明

3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride is a fluorinated pyridinone derivative with the molecular formula C₆H₆ClF₂NO and a molecular weight of 181.57 g/mol . Pyridin-2(1H)-ones are heteroaromatic scaffolds widely utilized in medicinal chemistry due to their prevalence in bioactive agents and approved drugs . The compound features a difluoromethyl group at the 1-position and an amino group at the 3-position of the pyridinone ring. Fluorination enhances bioavailability by modulating physicochemical properties such as lipophilicity, metabolic stability, and hydrogen-bonding capacity .

特性

IUPAC Name |

3-amino-1-(difluoromethyl)pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O.ClH/c7-6(8)10-3-1-2-4(9)5(10)11;/h1-3,6H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWIPOXHSYYHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of Nitrile Intermediate (Compound 18)

- Starting material: 2,2-difluoroacetic anhydride (compound 14).

- Reaction: A three-step, one-pot procedure converts compound 14 into a nitrile intermediate (compound 18), with a high overall yield (~77%). This involves the formation of a pent-4-enenitrile derivative through a sequence of reactions including condensation and cyclization, optimized to prevent decomposition issues common with enone intermediates.

Cyclization to Pyridine Derivative

- Method: The nitrile (compound 18) reacts with O-methoxylamine hydrochloride in acetic acid to form an imine intermediate (compound 19).

- Cyclization: Addition of hydrobromic acid and subsequent treatment with zinc in acetic acid facilitates intramolecular cyclization, forming 4-(difluoromethyl)pyridin-2-amine (compound 1).

- Yield: The process yields compound 1 with approximately 72% efficiency on a large scale, with purification achieved via filtration and solvent removal.

One-Pot, Multi-Step Synthesis Approach

Recent research has demonstrated a one-pot, three-step synthesis that streamlines the production of compound 1 from nitrile precursor (compound 18):

Reaction Conditions

- Solvent: Acetic acid.

- Reagents: Methoxylamine hydrochloride, hydrobromic acid, zinc powder.

- Procedure: The nitrile is reacted with methoxylamine hydrochloride at 50°C, followed by addition of HBr and heating to 90°C. Zinc is then added to promote cyclization, and the mixture is worked up by filtration, basification, and extraction.

Optimization and Scale-up

- The optimized one-pot process achieves yields around 72% for large batches (~50 g scale), significantly improving efficiency over multi-step procedures.

- The process benefits from short reaction times (~15 hours total) and simplified purification, making it suitable for industrial applications.

Final Conversion to Hydrochloride Salt

The last step involves converting 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one into its hydrochloride salt:

Acidification

- The free base is dissolved in a suitable solvent such as ethanol or methanol.

- Hydrochloric acid (HCl) gas or aqueous HCl solution is introduced to protonate the pyridinone nitrogen, forming the hydrochloride salt.

Isolation

- The product precipitates out as a crystalline solid.

- Filtration, washing, and drying yield the final 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride with high purity.

Summary of Preparation Data

| Step | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 2,2-difluoroacetic anhydride | Various (see detailed procedures) | Multi-step, optimized for scale | ~77% (nitrile) | Prevents decomposition, high yield |

| 2 | Nitrile (compound 18) | O-methoxylamine hydrochloride, hydrobromic acid, zinc | 50–90°C, one-pot | 72% | Scalable, efficient cyclization |

| 3 | Pyridinone base | HCl | Acidification | Quantitative | Final hydrochloride salt |

Research Findings and Data Tables

The synthesis methods are supported by extensive research demonstrating high yields, scalability, and operational simplicity. For instance, the large-scale synthesis of the difluoromethylated pyridine derivative achieved yields exceeding 70% with minimal purification steps, making it viable for industrial production.

化学反応の分析

Types of Reactions

3-Amino-1-difluoromethyl-1H-pyridin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and difluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyridinone oxides, while substitution reactions can produce a variety of amino-difluoromethyl-pyridinone derivatives .

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity

One of the most promising applications of 3-amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride is in the development of anticancer agents. Research indicates that compounds with difluoromethyl substitutions can exhibit enhanced potency against various cancer cell lines. For instance, studies have shown that difluoromethylated pyridines can inhibit specific kinases involved in tumor growth, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The presence of the difluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate bacterial membranes, making it effective against resistant strains . This aspect is particularly relevant in the context of increasing antibiotic resistance.

Biological Mechanisms

Research into the biological mechanisms of 3-amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride has revealed that it may act through multiple pathways:

- Kinase Inhibition : The compound has been shown to inhibit specific kinases, which are critical for cell signaling pathways related to cancer proliferation.

- Membrane Interaction : Its lipophilic nature allows it to interact effectively with cellular membranes, potentially disrupting microbial integrity.

Case Studies and Research Findings

作用機序

The mechanism by which 3-Amino-1-difluoromethyl-1H-pyridin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group and difluoromethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key attributes of 3-amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride with structurally related pyridinone derivatives:

Key Observations:

- Amino vs. Chloro Substituents: The amino group at the 3-position enhances hydrogen-bonding capacity, which may improve target binding compared to the chloro-substituted analog in Apixaban impurities ().

- Ring Saturation: The 5,6-dihydro modification in 1-(4-aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one increases conformational rigidity, possibly influencing pharmacokinetics .

生物活性

3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride is a pyridinone derivative notable for its unique chemical structure, which includes an amino group and a difluoromethyl group. This compound has gained attention in various fields, particularly medicinal chemistry, due to its potential biological activities. The following sections explore its synthesis, biological mechanisms, and therapeutic applications.

The compound can be synthesized through several methods, primarily involving the introduction of the difluoromethyl group to a pyridinone precursor. Typical synthetic routes include:

- Reaction with Difluoromethylating Agents : A pyridinone derivative reacts with difluoromethylating agents under controlled conditions.

- Amination Processes : Following the introduction of the difluoromethyl group, an amination process is employed to add the amino group.

The molecular formula of 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride is C6H7ClF2N2O, highlighting its complex structure that contributes to its biological activity .

The biological activity of 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride primarily involves its interaction with specific molecular targets, which include enzymes and receptors. The difluoromethyl and amino groups are critical for binding efficacy and specificity. The compound has been studied for:

- Enzyme Inhibition : It shows potential as an inhibitor of various enzymes, which can lead to modulation of biochemical pathways.

- Receptor Binding : The compound may alter receptor signaling, influencing physiological responses.

Case Studies and Research Findings

Research has demonstrated various biological activities associated with this compound:

- Anticancer Activity : In vitro studies have shown that derivatives of pyridinones exhibit significant anticancer properties by inhibiting cell proliferation in cancer cell lines. For example, certain analogs have demonstrated IC50 values in the low micromolar range against specific cancer types .

- Anti-inflammatory Effects : Some studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For instance, it was shown to reduce LPS-induced TNF-alpha release in cellular models .

- Neuroprotective Properties : Research indicates that derivatives can protect against oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-1-methylpyridin-2-one hydrochloride | Methyl group instead of difluoromethyl | Moderate enzyme inhibition |

| 3-Amino-1-(trifluoromethyl)pyridin-2-one | Trifluoromethyl group | Enhanced receptor binding but lower selectivity |

| 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one HCl | Difluoromethyl group | Strong enzyme inhibition and anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride with high yield and purity?

- Methodological Answer: A multi-step synthesis starting from halogenated nicotinic acid derivatives (e.g., 2-chloro-4-fluoronicotinic acid) is recommended. Key steps include regioselective functionalization of the pyridine core followed by in situ cyclization to form the pyridin-2(1H)-one scaffold. Hydrochloride salt formation can be achieved using aqueous HCl under controlled temperature (0–50°C) . Yield optimization (e.g., 52.7% in one protocol) requires precise stoichiometric control of HCl and reaction time (2.33 hours) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer:

- 1H NMR : Characteristic signals include a broad singlet for the NH₂ group (δ ~9.39 ppm) and coupling patterns for the difluoromethyl group (e.g., d or q signals) .

- X-ray crystallography : Monoclinic space groups (e.g., P21/c) are typical for hydrochloride salts, with hydrogen bonding between the amino group and chloride ions critical for crystal packing .

- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry for purity assessment .

Advanced Research Questions

Q. How can regioselective functionalization at the C-3 and C-4 positions of the pyridin-2(1H)-one core be achieved?

- Methodological Answer: Sequential substitution via SNAr (nucleophilic aromatic substitution) is effective. For example, starting with 2-fluoro-4-iodonicotinic acid allows selective displacement of iodine at C-4 using amines, followed by fluorination at C-3. Protecting group strategies (e.g., Boc for amino groups) prevent unwanted side reactions . Computational modeling (DFT) can predict reactivity trends for halogenated precursors .

Q. What role does the difluoromethyl group play in modulating the compound’s physicochemical and pharmacokinetic properties?

- Methodological Answer: The difluoromethyl group reduces polar surface area (tPSA), improving membrane permeability. For instance, replacing a cyanophenyl group with difluoromethyl lowers tPSA from 99.3 Ų to 75.5 Ų, reducing P-gp efflux (efflux ratio drops from 25.0 to 0.8) . However, this substitution may reduce target binding affinity, necessitating structural optimization via biaryl scaffold introduction .

Q. How can crystallographic data resolve contradictions in reported structural conformations of the hydrochloride salt?

- Methodological Answer: Single-crystal X-ray diffraction is essential to confirm tautomeric forms (e.g., pyridinone vs. pyrimidinone) and hydrogen-bonding networks. For example, co-crystallization with water (1:1:1 ratio) stabilizes specific tautomers, as seen in 4-amino-5-fluoropyrimidin-2(1H)-one derivatives . Challenges include ensuring low hygroscopicity during crystallization and avoiding solvent inclusion artifacts .

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibitory activity?

- Methodological Answer:

- DPP-4 inhibition : Use fluorogenic substrates (e.g., Gly-Pro-AMC) in recombinant enzyme assays, monitoring fluorescence intensity over time .

- Cellular assays : Test permeability in Caco-2 monolayers to assess efflux ratios and bioavailability. For kinase inhibition, employ TR-FRET-based assays with ATP-competitive probes .

Q. What strategies mitigate the compound’s low aqueous solubility in biological studies?

- Methodological Answer:

- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance solubility without inducing cytotoxicity .

- Salt forms : Compare hydrochloride with other salts (e.g., mesylate) for improved solubility profiles .

- Prodrug design : Introduce ester or amide prodrug moieties at the amino group, cleaved in vivo by esterases .

Methodological Notes

- Contradictions in Data : Discrepancies in reported yields (e.g., 52.7% vs. higher yields in other protocols) may arise from differences in HCl concentration or reaction scale. Systematic DoE (Design of Experiments) is advised for reproducibility .

- Stability : Store the compound at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the difluoromethyl group. Avoid prolonged exposure to light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。